molecular formula C7H16S B1201368 2-Heptanethiol CAS No. 628-00-2

2-Heptanethiol

Cat. No. B1201368
CAS RN: 628-00-2
M. Wt: 132.27 g/mol
InChI Key: DAZNOIJJVKASGS-UHFFFAOYSA-N
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Description

2-Heptanethiol is an organic compound with the molecular formula C7H16S . It is also known as Heptane-2-thiol . It is a colorless liquid with a pungent, sulfurous odor . It was identified for the first time as a constituent of red and green bell pepper extracts .


Synthesis Analysis

The chemical structure of 2-Heptanethiol was proposed on the basis of mass spectra and retention indices and confirmed by chemical synthesis and nuclear magnetic resonance spectroscopy measurements . The synthesis of 2-Heptanethiol involves the use of enantiopure 2-heptanol by tosylation, followed by thioacetylation and reduction .


Molecular Structure Analysis

The molecular structure of 2-Heptanethiol consists of a seven-carbon chain (heptane) with a sulfur-hydrogen group (thiol) attached to the second carbon atom . The IUPAC Standard InChIKey for 2-Heptanethiol is DAZNOIJJVKASGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Heptanethiol is a colorless liquid with a pungent, sulfurous odor . Its molecular weight is 132.267 . More detailed physical and chemical properties, such as boiling point, density, and solubility, were not found in the sources retrieved.

Scientific Research Applications

  • Flavor Compound in Bell Peppers : 2-Heptanethiol has been identified as a flavor compound in red and green bell pepper extracts. Its aroma properties include sulfury, onion-like, and vegetable-like notes, similar to bell pepper at lower concentrations. This compound was confirmed by chemical synthesis and nuclear magnetic resonance spectroscopy measurements (Simian, Robert, & Blank, 2004).

  • Adsorption on Cu(110) : The adsorption kinetics of heptanethiol on Cu(110) have been studied, revealing insights into the ordering of monolayer films and the energy involved in the chemisorption and desorption processes. This research is significant for understanding the surface chemistry of heptanethiol (Loepp, Vollmer, Witte, & Wöll, 1999).

  • Safety Assessment in Fragrances : A safety assessment for 1-heptanethiol, focusing on genotoxicity, toxicity, phototoxicity, and environmental safety, found no major safety concerns for its use in fragrances under current use levels (Api et al., 2021).

  • Adsorbent Phyllosilicates for Thiol Removal : The interaction of 1-heptanethiol with clay minerals treated with an iron-phenanthroline complex has been studied, demonstrating that structural properties of the clays significantly affect their ability to immobilize thiols (Castellini et al., 2019).

  • Catalysis in Fuel Cells : Carbon-supported platinum nanoparticle catalysts, prepared using different thiols including 1-heptanethiol, have shown promising results for methanol and ethanol oxidation reactions in fuel cells (Sen, Şen, & Gökaǧaç, 2011).

  • Electrochemical Characterization on Gold Substrates : The study of self-assembled monolayers (SAMs) formed with heptanethiol compounds on gold electrodes has provided insights into their electrochemical properties, important for developing sensors and other electronic devices (Rahman, Jeon, & Oh, 2009).

Safety And Hazards

2-Heptanethiol is flammable and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

heptane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZNOIJJVKASGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978461
Record name Heptane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Pungent, sulfureous odour
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.839-0.844
Record name 2-Heptanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1652/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Heptanethiol

CAS RN

628-00-2
Record name 2-Heptanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanethiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HEPTANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Heptanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032303
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
H Simian, F Robert, I Blank - Journal of agricultural and food …, 2004 - ACS Publications
… 2-Heptanethiol might be formed through the metabolism of the plant without any effect of the … In conclusion, 2-heptanethiol was identified in red bell pepper extracts using combined …
Number of citations: 53 pubs.acs.org
Y Sakoda, S Hayashi - SPECIAL PUBLICATION-ROYAL …, 2002 - books.google.com
… 14, 15 The bromides were reacted with NaSH to give 2-hexanethiol, 2heptanethiol, 2-nonanethiol and 2-undecanethiol respectively. The thiols, 2-pentanethiol, 2-octanethiol and 2-…
Number of citations: 8 books.google.com
F Robert, H Simian, J Héritier, J Quiquerez… - ACS symposium …, 2005 - imreblank.ch
… In bell peppers, we have recently identified 2-heptanethiol as an odor-active compound (5). However, the identification of thiols is generally a challenging task due to their instability and …
Number of citations: 1 www.imreblank.ch
H Kollmannsberger… - Journal of the …, 2011 - Wiley Online Library
… 2‐Heptanethiol, 3‐isobutyl‐2‐methoxypyrazine and several phenols (eg guaiacol) and terpenoids (eg α‐pinene, 1,8‐cineol, linalool) are the basis of C. baccatum aroma, with some 3‐…
Number of citations: 106 onlinelibrary.wiley.com
N OH - Mechanism and Theory in Food Chemistry, 2017 - books.google.com
… 2-Heptanethiol has also been identified to produce bell pepper-like smell, with thresholds of … I (2004) Identification and synthesis of 2-heptanethiol, a new flavor compound found in bell …
Number of citations: 0 books.google.com
Oİ Şenol, EM Ryymin, TR Viljava, AOI Krause - Journal of Molecular …, 2007 - Elsevier
… produces 2-heptanethiol and the S N 2 mechanism 1-heptanethiol. Since the S N 1 mechanism leads to an unstable primary carbenium ion (Scheme 2b) and 2-heptanethiol was not …
Number of citations: 237 www.sciencedirect.com
Y Sakoda, S Hayashi - … in Flavours and Fragrances: From the …, 2007 - books.google.com
… The bromides were reacted with NaSH to give 2-hexanethiol, 2heptanethiol, 2-nonanethiol and 2-undecanethiol respectively." The thiols, 2-pentanethiol, 2-octanethiol and 2-…
Number of citations: 0 books.google.com
C Starkenmann, B Le Calvé, Y Niclass… - Journal of agricultural …, 2008 - ACS Publications
… (A) Dose−response study for (R/S)-3-sulfanylhexan-1-ol, 1-propanethiol, and (R/S)-2-heptanethiol in water. Eight samples of one compound per session were tasted at seven different …
Number of citations: 93 pubs.acs.org
T Saegusa, S Kobayashi, K Hirota… - Bulletin of the Chemical …, 1968 - journal.csj.jp
… 2-Methyl-2-heptanethiol also takes course b preferably. Propane and isobutane are, respectively, the alkane products of the course b reactions of 2propanethiol and 2-methyl-2-…
Number of citations: 59 www.journal.csj.jp
H Kollmannsberger, A Rodriguez-Burruezo… - Progress in research …, 2007 - cabdirect.org
… In this experiment we identified seven main groups of compounds:(i) nitrogen and sulphur-containing compounds (in particular 2-heptanethiol and 2-methoxy-3-isobutylpyrazine, the" …
Number of citations: 6 www.cabdirect.org

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